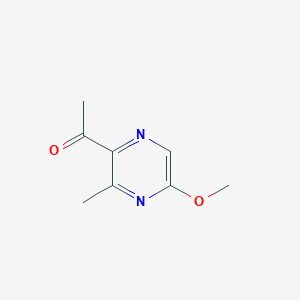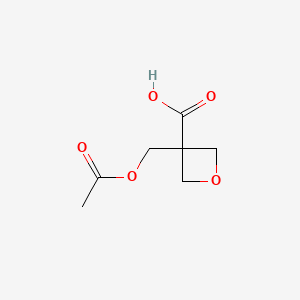
2,6-Di(2-naphthyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di(2-naphthyl)anthracene is an organic compound that has garnered significant interest in the field of organic semiconductors. It is known for its excellent charge transport properties and efficient solid-state emission. This compound is particularly notable for its application in organic light-emitting transistors (OLETs) and other optoelectronic devices .
準備方法
The synthesis of 2,6-Di(2-naphthyl)anthracene typically involves the introduction of naphthyl units at the 2,6-positions of anthracene. One common synthetic route includes the use of 2-naphthylboronic acid and tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
2,6-Di(2-naphthyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where the naphthyl groups can be replaced or modified using different reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of quinones, while reduction can yield hydrocarbon derivatives .
科学的研究の応用
2,6-Di(2-naphthyl)anthracene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its photoluminescent properties make it useful in biological imaging and sensing applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism by which 2,6-Di(2-naphthyl)anthracene exerts its effects is primarily through its ability to transport charge efficiently and emit light in the solid stateThis leads to improved charge transport and photoluminescence quantum yield .
類似化合物との比較
2,6-Di(2-naphthyl)anthracene can be compared with other similar compounds such as:
2,6-Di(1-naphthyl)anthracene: This compound has a different substitution pattern, leading to variations in molecular packing and optoelectronic properties.
2-tert-butyl-9,10-bis(2-biphenyl)anthracene: Known for its high non-coplanar structure and different optoelectronic characteristics.
The uniqueness of this compound lies in its balanced strategy for excellent charge transport and efficient solid-state emission, making it a superior candidate for integrated optoelectronic applications .
特性
分子式 |
C34H22 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
2,6-dinaphthalen-2-ylanthracene |
InChI |
InChI=1S/C34H22/c1-3-7-25-17-27(11-9-23(25)5-1)29-13-15-31-22-34-20-30(14-16-32(34)21-33(31)19-29)28-12-10-24-6-2-4-8-26(24)18-28/h1-22H |
InChIキー |
OTGSVMDWQMHPPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC5=C(C=C(C=C5)C6=CC7=CC=CC=C7C=C6)C=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)




![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)



![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)



